3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline
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Overview
Description
3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences . The triazole moiety is particularly important due to its stability and ability to participate in various chemical reactions, making it a valuable scaffold in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and 1,2,4-triazole derivatives, have been reported to exhibit a broad range of biological activities . They have been found to interact with various targets, including enzymes like carbonic anhydrase-II .
Mode of Action
It’s worth noting that similar compounds, such as 1,2,4-triazole derivatives, have shown inhibitory potential through direct binding with the active site residues of their target enzymes .
Biochemical Pathways
For instance, 1,2,4-triazole derivatives have been reported to inhibit the activity of the enzyme carbonic anhydrase-II , which plays a crucial role in many biological processes, including respiration and the transport of carbon dioxide/bicarbonate.
Pharmacokinetics
For instance, the presence of nitrogen atoms in heterocyclic compounds like 1,2,4-triazole can form hydrogen bonds with different targets, which can improve the pharmacokinetics, pharmacological, and toxicological properties of the compounds .
Result of Action
Similar compounds, such as 1,2,4-triazole derivatives, have shown promising cytotoxic activity against certain cancer cell lines .
Preparation Methods
The synthesis of 3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline can be achieved through “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between azides and alkynes . This reaction is typically catalyzed by copper(I) ions and can be performed in aqueous medium, making it environmentally friendly . The general synthetic route involves the preparation of the azide and alkyne precursors, followed by their cycloaddition to form the triazole ring . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and the concentration of reactants .
Chemical Reactions Analysis
3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline undergoes various types of chemical reactions, including:
Scientific Research Applications
3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline has several scientific research applications:
Comparison with Similar Compounds
Similar compounds to 3-[5-(propan-2-yl)-1H-1,2,3-triazol-1-yl]aniline include other 1,2,3-triazole derivatives such as:
1,4-disubstituted-1,2,3-triazoles: These compounds also exhibit a wide range of biological activities and are used in similar applications.
1,5-disubstituted-1,2,3-triazoles: These derivatives are known for their stability and ability to participate in various chemical reactions.
N-(pyridin-2-yl)amides: These compounds share similar structural features and are used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(5-propan-2-yltriazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8(2)11-7-13-14-15(11)10-5-3-4-9(12)6-10/h3-8H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXNAGOLRWYMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=NN1C2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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